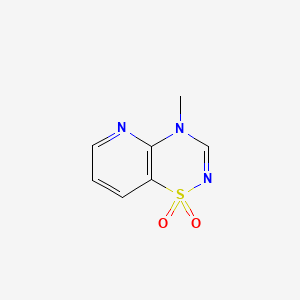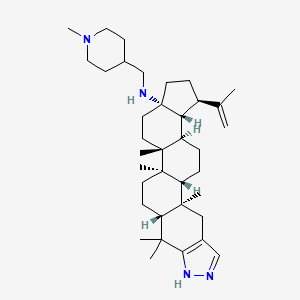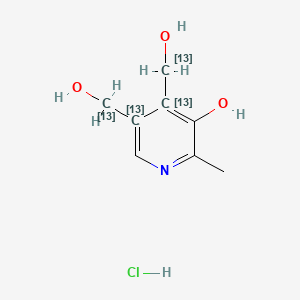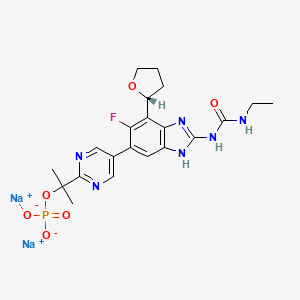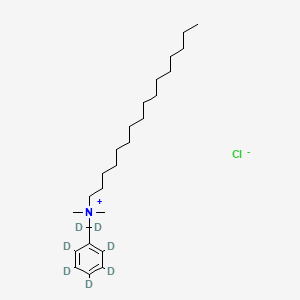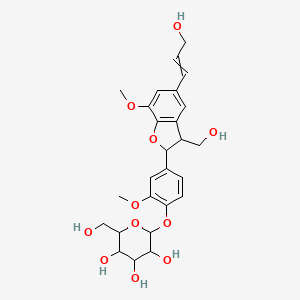![molecular formula C25H31N3O4 B12429413 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pindolol dimer-d7 is a deuterated form of the pindolol dimer, a compound derived from pindolol, which is a non-selective beta-adrenergic receptor antagonist. Pindolol is commonly used in the treatment of hypertension and angina pectoris. The deuterated form, Pindolol dimer-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pindolol due to its enhanced stability and distinguishable mass spectrometric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pindolol dimer-d7 typically involves the deuteration of pindolol followed by dimerization. The deuteration process can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions. The dimerization process involves the coupling of two pindolol molecules, which can be facilitated by catalysts and specific reaction conditions to ensure the formation of the dimer.
Industrial Production Methods
Industrial production of Pindolol dimer-d7 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques such as chromatography to isolate the desired product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Pindolol dimer-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in various substituted pindolol derivatives.
Applications De Recherche Scientifique
Pindolol dimer-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of pindolol in biological systems.
Metabolic Pathways: Helps in identifying and characterizing metabolic pathways and intermediates of pindolol.
Drug Development: Assists in the development of new beta-blockers by providing insights into the structure-activity relationship.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry for the quantification of pindolol and its metabolites.
Biomedical Research: Investigated for its potential effects on cardiovascular and central nervous systems.
Mécanisme D'action
Pindolol dimer-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another non-selective beta-blocker used for hypertension and anxiety.
Atenolol: A selective beta-1 blocker used primarily for hypertension and angina.
Metoprolol: A selective beta-1 blocker used for hypertension, angina, and heart failure.
Uniqueness
Pindolol dimer-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike other beta-blockers, its dimeric form offers unique insights into the pharmacokinetics and pharmacodynamics of pindolol, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C25H31N3O4 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3/i1D3,2D3,17D |
Clé InChI |
BLCDDLOHQZZMHH-WFBMWZOZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O |
SMILES canonique |
CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
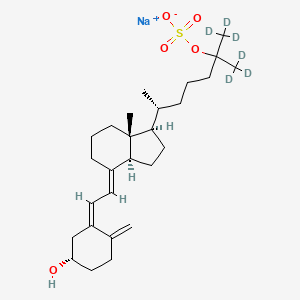
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
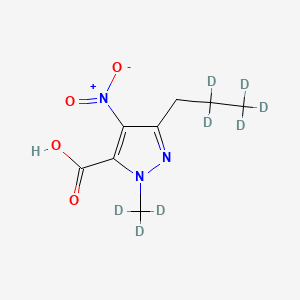
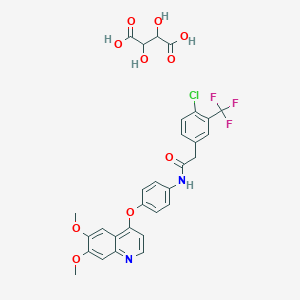
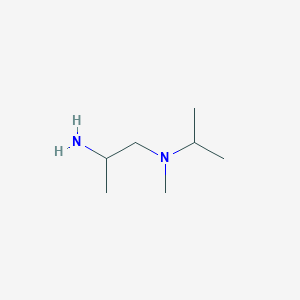
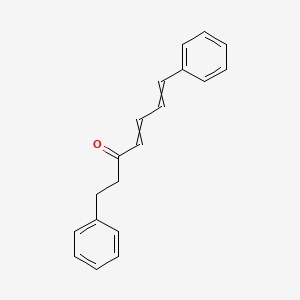
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
